3-Pentylthiophene

Beschreibung

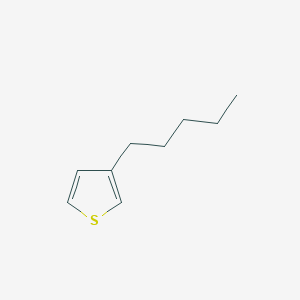

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-pentylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14S/c1-2-3-4-5-9-6-7-10-8-9/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQKSZYJGUXAQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

110851-62-2 | |

| Record name | Poly(3-pentylthiophene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110851-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80571783 | |

| Record name | 3-Pentylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102871-31-8 | |

| Record name | 3-Pentylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102871318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pentylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pentylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PENTYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/615FDD13VG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 3-Pentylthiophene

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Alkylthiophenes are foundational heterocyclic building blocks, particularly in the fields of materials science and medicinal chemistry. Their derivatives, most notably regioregular poly(3-alkylthiophenes) (P3ATs), are cornerstone materials in organic electronics, finding applications in field-effect transistors, sensors, and photovoltaic cells.[1][2] The properties of these advanced materials are critically dependent on the purity and structural integrity of the monomeric units. 3-Pentylthiophene (C₉H₁₄S) is a key monomer in this class, offering a balance of solubility and electronic performance in its polymeric form.[2][3]

This technical guide provides an in-depth, field-proven methodology for the synthesis, purification, and comprehensive characterization of this compound. Moving beyond a simple recitation of steps, this document explains the causality behind experimental choices, grounding the protocol in established chemical principles to ensure reproducibility and success.

Section 1: Synthetic Strategy & Rationale

The core of this synthesis is the formation of a carbon-carbon bond between the C3 position of the thiophene ring and a five-carbon alkyl chain. While several modern cross-coupling reactions exist, such as the Suzuki[4][5] and direct C-H arylation/alkylation methods,[6][7] the Nickel-catalyzed Kumada cross-coupling remains a highly efficient, robust, and cost-effective choice for this specific transformation.[8][9]

The Kumada coupling utilizes a Grignard reagent (R-MgX) and an organic halide (R'-X) in the presence of a nickel or palladium catalyst.[10] Its advantages for synthesizing this compound are significant:

-

High Yields: The reaction is known to produce 3-alkylthiophenes in good to excellent yields.[8]

-

Reagent Accessibility: 3-Bromothiophene and 1-bromopentane (for generating the Grignard reagent) are commercially available and relatively inexpensive.

-

Directness: It is a one-step reaction that directly couples the desired fragments without requiring intermediate steps like boronic acid synthesis (as in Suzuki coupling).[9]

This guide will focus on the Kumada coupling between 3-bromothiophene and pentylmagnesium bromide, catalyzed by [1,3-Bis(diphenylphosphino)propane]dichloro Nickel(II) (Ni(dppp)Cl₂).

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3-N-Pentylthiophene Manufacturer China | Properties, Safety, Applications, Supplier Price & Quality – Expert Chemical Information [quinoline-thiophene.com]

- 4. youtube.com [youtube.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Palladium-Catalyzed Direct C-H Arylation of 3-(Methylsulfinyl)thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Kumada Coupling [organic-chemistry.org]

- 10. Kumada coupling - Wikipedia [en.wikipedia.org]

3-Pentylthiophene molecular structure and bonding

An In-Depth Technical Guide to the Molecular Structure and Bonding of 3-Pentylthiophene

Abstract

Thiophene and its derivatives are cornerstone heterocyclic compounds that feature prominently in medicinal chemistry and materials science. Their unique electronic properties and reactivity make them privileged scaffolds in the design of novel pharmaceuticals and organic electronic materials. This technical guide provides a comprehensive examination of this compound, a representative 3-alkylthiophene, focusing on its molecular structure, chemical bonding, and the causal relationships between its structure and its physicochemical properties. We will delve into validated synthetic protocols, detailed spectroscopic characterization, and the molecule's inherent reactivity, offering field-proven insights for professionals engaged in advanced chemical research and development.

Introduction: The Significance of the Thiophene Scaffold

Thiophene (C₄H₄S) is a five-membered aromatic heterocycle that has garnered significant attention due to its structural resemblance to benzene and its versatile chemical nature.[1][2] The substitution of a CH=CH group in benzene with a sulfur atom imparts a unique set of electronic characteristics, including high electron density and susceptibility to electrophilic substitution, making the thiophene ring a valuable synthon in organic chemistry.[3]

Alkyl-substituted thiophenes, particularly 3-alkylthiophenes, serve as crucial monomers for the synthesis of conductive polymers like poly(3-alkylthiophene)s (P3ATs). These polymers are integral to the development of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[4][5] The alkyl side chain, such as the pentyl group in this compound, is not merely a passive component; it critically influences the polymer's solubility, processability, and the solid-state packing of polymer chains, which in turn dictates the material's electronic performance. In the realm of drug development, the thiophene nucleus is a bioisostere of the phenyl ring and is present in numerous FDA-approved drugs, where it often enhances metabolic stability or modulates receptor binding affinity.

This guide focuses on this compound as a model compound to explore the fundamental principles of structure and bonding that underpin the utility of this entire class of molecules.

Molecular Structure of this compound

The molecular structure of this compound consists of a planar, five-membered thiophene ring to which a flexible five-carbon pentyl chain is attached at the C3 position.[6]

The Thiophene Ring: Geometry and Bond Parameters

The thiophene ring is a planar heterocycle.[1] This planarity is a prerequisite for its aromaticity. The internal bond angles and bond lengths deviate from those of a regular pentagon due to the presence of the larger sulfur atom and the nature of the conjugated π-system. Based on high-resolution rotational spectroscopy of the parent thiophene molecule, the key structural parameters are well-established and provide a reliable foundation for understanding the substituted derivative.[1][7][8]

| Parameter | Typical Value | Reference |

| C-S Bond Length | ~1.71 Å | [1][7] |

| Cα=Cβ Bond Length | ~1.37 Å | [1][7] |

| Cβ-Cβ' Bond Length | ~1.42 Å | [1][7] |

| C-S-C Bond Angle | ~92.2° | [7][8] |

| C-C-S Bond Angle | ~111.5° | [7][8] |

| C-C-C Bond Angle | ~112.4° | [7][8] |

| Table 1: Experimentally determined bond lengths and angles for the parent thiophene ring. |

The C-S bond is significantly longer than a typical C-C single bond (~1.54 Å) but shorter than the sum of the van der Waals radii, indicating partial double bond character due to the participation of sulfur's lone pair electrons in the aromatic system.[9] The C-S-C angle is notably acute, a consequence of the geometric constraints of a five-membered ring containing a third-row element.

The Pentyl Substituent

The n-pentyl group (CH₂CH₂CH₂CH₂CH₃) is a saturated alkyl chain attached to the C3 position of the thiophene ring. It possesses four rotatable C-C single bonds, granting it significant conformational flexibility.[6] This chain imparts lipophilicity to the molecule, enhancing its solubility in common organic solvents, a critical property for solution-based processing in materials science applications.[5]

Caption: Workflow for the synthesis of this compound via Grignard coupling.

Experimental Protocol: Synthesis of this compound

This protocol describes a nickel-catalyzed Kumada cross-coupling reaction.

Trustworthiness: This is a self-validating system. All reagents must be anhydrous as Grignard reagents are highly sensitive to water. The reaction is run under an inert atmosphere to prevent quenching of the Grignard reagent by oxygen. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Methodology:

-

Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow it to cool under a stream of dry nitrogen.

-

Grignard Formation: To the flask, add magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium surface. Add a portion of a solution of 3-bromothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) via the dropping funnel.

-

Initiation: Gently warm the flask to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle bubbling. Once initiated, add the remaining 3-bromothiophene solution dropwise to maintain a gentle reflux.

-

Completion: After the addition is complete, stir the resulting gray-brown solution at room temperature for 1-2 hours to ensure complete formation of 3-thienylmagnesium bromide. [10][11]5. Coupling Reaction: In a separate flask, prepare a solution of 1-bromopentane (1.1 eq) and a catalytic amount of [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂, ~1-2 mol%) in anhydrous THF.

-

Addition: Cool the Grignard reagent solution to 0 °C in an ice bath. Add the solution of 1-bromopentane and catalyst dropwise to the stirred Grignard reagent.

-

Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Workup: Cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or silica gel column chromatography to yield this compound as a colorless to light yellow liquid. [5]

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural verification of this compound. The following data are based on established values for 3-alkylthiophenes and predictive models. [12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule. [14] | ¹H NMR (Predicted, CDCl₃, 400 MHz) | | | :--- | :--- | | Chemical Shift (δ, ppm) | Multiplicity | Assignment | | ~7.25 | dd | H-5 | | ~6.95 | m | H-2, H-4 | | ~2.60 | t | α-CH₂ (pentyl) | | ~1.65 | quintet | β-CH₂ (pentyl) | | ~1.35 | m | γ, δ-CH₂ (pentyl) | | ~0.90 | t | ω-CH₃ (pentyl) | Table 2: Predicted ¹H NMR data for this compound.

| ¹³C NMR (Predicted, CDCl₃, 100 MHz) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~142.0 | C-3 |

| ~128.5 | C-5 |

| ~124.5 | C-2 |

| ~120.0 | C-4 |

| ~31.5 | δ-CH₂ |

| ~30.5 | β-CH₂ |

| ~30.0 | α-CH₂ |

| ~22.5 | γ-CH₂ |

| ~14.0 | ω-CH₃ |

| Table 3: Predicted ¹³C NMR data for this compound. |

Causality: The protons on the thiophene ring (H-2, H-4, H-5) appear in the aromatic region (6.9-7.3 ppm). The pentyl group's electron-donating nature slightly shields these protons compared to unsubstituted thiophene. The α-methylene protons (~2.60 ppm) are deshielded due to their proximity to the aromatic ring. In the ¹³C NMR spectrum, the C-3 carbon, directly attached to the pentyl group, is the most downfield among the ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

| Vibrational Mode | Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3100 - 3050 |

| C-H stretch (aliphatic) | 2960 - 2850 |

| C=C stretch (aromatic ring) | 1550 - 1450 |

| C-H bend (out-of-plane) | 900 - 700 |

| Table 4: Characteristic IR absorption bands for this compound. |

UV-Visible (UV-Vis) Spectroscopy

In a suitable solvent like hexane or chloroform, this compound is expected to show a primary absorption maximum (λ_max) corresponding to the π → π* electronic transition within the aromatic ring. This peak typically appears around 235-245 nm. The alkyl substituent causes a small bathochromic (red) shift compared to unsubstituted thiophene (λ_max ≈ 231 nm) due to its electron-donating inductive effect.

Chemical Reactivity

The chemical behavior of this compound is governed by the aromatic thiophene ring.

Electrophilic Aromatic Substitution

As an electron-rich aromatic system, thiophene readily undergoes electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation. [1]The reaction is significantly faster than for benzene. The pentyl group at the C3 position activates the ring and directs incoming electrophiles.

-

Halogenation: Reaction with N-Bromosuccinimide (NBS) in a solvent like DMF/CHCl₃ will selectively bromide the C2 and C5 positions. [4]Controlling the stoichiometry allows for mono- or di-bromination.

-

Acylation: Friedel-Crafts acylation with an acyl chloride and a Lewis acid catalyst (e.g., SnCl₄) will typically occur at the C2 or C5 position.

Polymerization

This compound is a monomer for the synthesis of regioregular poly(this compound) (P3PT). This is typically achieved through methods like Grignard Metathesis (GRIM) polymerization of the corresponding 2,5-dihalo-3-pentylthiophene derivative. [15]The resulting polymer is a conductive material with applications in organic electronics.

Conclusion

This compound is a structurally and electronically significant molecule that serves as a fundamental building block in both materials science and medicinal chemistry. Its molecular architecture, characterized by an aromatic, electron-rich thiophene core and a solubilizing pentyl side chain, dictates its properties and reactivity. The principles of its bonding, including π-electron delocalization and inductive effects, provide a clear rationale for its synthetic accessibility and its utility as a precursor to advanced functional materials. The protocols and data presented in this guide offer a validated framework for the synthesis, characterization, and application of this compound, empowering researchers to leverage its unique properties in their respective fields.

References

-

Wikipedia. (n.d.). Thiophene. Retrieved January 5, 2026, from [Link]

-

Slideshare. (n.d.). Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene. Retrieved January 5, 2026, from [Link]

-

American Chemical Society. (n.d.). Facile Functionalization of Poly(3-alkylthiophene)s via Electrophilic Substitution. Macromolecules. Retrieved January 5, 2026, from [Link]

-

Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Retrieved January 5, 2026, from [Link]

-

American Chemical Society Publications. (n.d.). Facile Functionalization of Poly(3-alkylthiophene)s via Electrophilic Substitution. Macromolecules. Retrieved January 5, 2026, from [Link]

-

Eduncle. (2020). Correct order of aromaticity of pyridine, pyrrole, thiophene, furan. Retrieved January 5, 2026, from [Link]

-

American Chemical Society. (n.d.). Chemical Bonding and Aromaticity in Furan, Pyrrole, and Thiophene: A Magnetic Shielding Study. The Journal of Organic Chemistry. Retrieved January 5, 2026, from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved January 5, 2026, from [Link]

- Li, Y., Vamvounis, G., & Holdcroft, S. (2001). Synthesis of 3,4-Disubstituted Poly(thiophene)s via Substitution of Poly(3-alkylthiophene). Materials Research Society Symposium Proceedings, 665, C5.25.

-

FULIR. (1968). Calculation of carbon-sulphur bond lengths. Tetrahedron Letters, No. 12, pp. 1529-1532. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR NMR spectroscopic data for compounds 7 and 3. Retrieved January 5, 2026, from [Link]

-

American Chemical Society Publications. (n.d.). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Macromolecules. Retrieved January 5, 2026, from [Link]

-

Computational Chemistry Comparison and Benchmark Database. (n.d.). Experimental data for C4H4S (Thiophene). Retrieved January 5, 2026, from [Link]

-

ChemBK. (2024). Thiophene,3-pentyl-. Retrieved January 5, 2026, from [Link]

-

ResearchOnline@JCU. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. Retrieved January 5, 2026, from [Link]

-

American Chemical Society. (n.d.). The Grignard Reagents. Organometallics. Retrieved January 5, 2026, from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (2014). Can the 3-thiophenyl magnesium bromide be synthesized by simple grignard method?. Retrieved January 5, 2026, from [Link]

-

De Gruyter. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (2021). How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene?. Retrieved January 5, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Thiophene C–S bond cleavage by rhodium and iridium. An unprecedented bridging mode of the open C4H4S fragment. Retrieved January 5, 2026, from [Link]

-

National Institutes of Health. (n.d.). This compound. PubChem. Retrieved January 5, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved January 5, 2026, from [Link]

-

National Institutes of Health. (n.d.). Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom. PubMed Central. Retrieved January 5, 2026, from [Link]

-

Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Retrieved January 5, 2026, from [Link]

-

National Institutes of Health. (2020). Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone. PubMed Central. Retrieved January 5, 2026, from [Link]

-

American Chemical Society. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry. Retrieved January 5, 2026, from [Link]

Sources

- 1. Thiophene - Wikipedia [en.wikipedia.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chembk.com [chembk.com]

- 6. This compound | C9H14S | CID 15345429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 8. Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fulir.irb.hr [fulir.irb.hr]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to N-Substituted 1H-Pyrazolo[3,4-d]pyrimidin-4-amines: A Focus on 1-(2-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazolo[3,4-d]pyrimidine Scaffold in Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its structural resemblance to the endogenous purine nucleus. This bioisosteric relationship allows it to function as a versatile "hinge-binding" motif for a multitude of protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, inflammation, and autoimmune disorders. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.

Derivatives of the 1H-pyrazolo[3,4-d]pyrimidin-4-amine class have demonstrated significant therapeutic potential by targeting a range of kinases, including Bruton's tyrosine kinase (BTK), Src family kinases, and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[1][2][3] This guide provides a comprehensive technical overview of this important class of compounds, with a specific focus on the design rationale, synthesis, and potential biological activities of a representative member, 1-(2-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine . While specific experimental data for this exact molecule is not extensively available in public literature, this guide will leverage data from closely related analogs to provide a robust framework for its scientific exploration.

Physicochemical and Structural Properties

While a specific CAS number for 1-(2-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is not readily found in public databases, its properties can be inferred from its constituent parts and related molecules.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C20H24FN7 | Inferred |

| Molecular Weight | 381.45 g/mol | Inferred |

| Core Scaffold | 1H-Pyrazolo[3,4-d]pyrimidine | [4] |

| Key Substituents | 2-Fluorobenzyl at N1, N-(1-methylpiperidin-4-yl) at C4 | User-provided |

| Predicted Solubility | Likely requires organic solvents like DMSO for stock solutions. Aqueous solubility may be limited but can be improved through salt formation or prodrug strategies. | [5] |

| Predicted Stability | Generally stable under standard laboratory conditions. | Inferred |

Synthetic Pathways and Methodologies

The synthesis of N-substituted 1H-pyrazolo[3,4-d]pyrimidin-4-amines typically follows a convergent strategy, building upon a pre-formed pyrazole ring. A general and adaptable synthetic route is outlined below.

Experimental Protocol: A General Synthesis Approach

Step 1: Synthesis of the Pyrazole Core

A common starting point is the condensation of a hydrazine derivative with a cyanoacetate. For the target molecule, this would involve the reaction of (2-fluorobenzyl)hydrazine with ethyl (ethoxymethylene)cyanoacetate to yield ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylate.

-

Reagents: (2-fluorobenzyl)hydrazine, ethyl (ethoxymethylene)cyanoacetate, absolute ethanol.

-

Procedure:

-

Dissolve equimolar amounts of (2-fluorobenzyl)hydrazine and ethyl (ethoxymethylene)cyanoacetate in absolute ethanol.

-

Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Formation of the Pyrazolo[3,4-d]pyrimidin-4-one

The resulting aminopyrazole is then cyclized with formamide at high temperature to construct the pyrimidinone ring.

-

Reagents: Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylate, formamide.

-

Procedure:

-

Heat a mixture of the aminopyrazole derivative in an excess of formamide at approximately 190°C for several hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Step 3: Chlorination of the Pyrimidinone

The pyrazolopyrimidinone is then converted to the more reactive 4-chloro intermediate using a chlorinating agent like phosphorus oxychloride (POCl3).

-

Reagents: 1-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, phosphorus oxychloride (POCl3), N,N-dimethylformamide (DMF, catalytic).

-

Procedure:

-

Suspend the pyrazolopyrimidinone in an excess of POCl3 with a catalytic amount of DMF.

-

Reflux the mixture until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the 4-chloro derivative.

-

Step 4: Nucleophilic Substitution to Yield the Final Product

The final step involves the nucleophilic displacement of the chlorine atom with the desired amine, in this case, 4-amino-1-methylpiperidine.[6]

-

Reagents: 4-chloro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine, 4-amino-1-methylpiperidine, a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA), a suitable solvent (e.g., N,N-dimethylformamide - DMF or ethanol).

-

Procedure:

-

Dissolve the 4-chloro derivative in the chosen solvent.

-

Add 4-amino-1-methylpiperidine and the base.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-120°C) until the reaction is complete.

-

Cool the mixture, dilute with water, and extract the product with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization to obtain 1-(2-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

-

Caption: General synthetic workflow for N-substituted 1H-pyrazolo[3,4-d]pyrimidin-4-amines.

Mechanism of Action and Potential Signaling Pathways

The primary mechanism of action for many pyrazolo[3,4-d]pyrimidine derivatives is the competitive inhibition of ATP binding to the catalytic site of protein kinases. The nitrogen atoms of the pyrazole and pyrimidine rings are crucial for forming hydrogen bonds with the "hinge" region of the kinase domain, a conserved sequence of amino acids that connects the N- and C-terminal lobes of the kinase.

For the specific molecule, 1-(2-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine , the substituents are expected to play key roles in determining its target selectivity and potency:

-

1-(2-fluorobenzyl) group: This lipophilic group likely occupies a hydrophobic pocket adjacent to the ATP-binding site. The fluorine atom can modulate electronic properties and potentially engage in specific interactions.

-

N-(1-methylpiperidin-4-yl) group: This basic moiety can enhance solubility and provides a vector for interaction with the solvent-exposed region of the kinase or with acidic residues on the protein surface.

Based on the activities of structurally similar compounds, this molecule could potentially inhibit kinases such as:

-

Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, making it a target for B-cell malignancies and autoimmune diseases.[1]

-

Src Family Kinases: These non-receptor tyrosine kinases are involved in a wide range of cellular processes, including proliferation, differentiation, and survival. Their inhibition is a therapeutic strategy in various cancers.[7]

-

EGFR Tyrosine Kinase: A receptor tyrosine kinase whose overactivity is implicated in the growth of several solid tumors.[3]

Caption: Potential kinase inhibition and downstream signaling modulation.

Potential Applications and Therapeutic Areas

Given the established role of the pyrazolo[3,4-d]pyrimidine scaffold as a kinase inhibitor, 1-(2-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its analogs are prime candidates for investigation in several therapeutic areas:

-

Oncology: As inhibitors of kinases that drive tumor growth and survival, these compounds could be developed for the treatment of various cancers, including leukemias, lymphomas, and solid tumors.[8]

-

Inflammation and Autoimmune Diseases: By targeting kinases like BTK, which are crucial for immune cell signaling, these molecules may offer therapeutic benefits in conditions such as rheumatoid arthritis and lupus.

-

Neurological Disorders: Some kinase inhibitors have shown potential in treating neuroinflammatory and neurodegenerative diseases.

Conclusion and Future Directions

The N-substituted 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold represents a highly fruitful area for the discovery of novel kinase inhibitors. While 1-(2-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine serves as a compelling example of this class, further detailed experimental validation is necessary to fully elucidate its specific biological profile. Future research should focus on its synthesis, purification, and characterization, followed by comprehensive in vitro kinase screening and cellular assays to determine its potency, selectivity, and mechanism of action. Subsequent in vivo studies in relevant disease models will be crucial to assess its therapeutic potential. The insights provided in this guide offer a solid foundation for initiating such investigations.

References

- Castellano, S., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. European Journal of Medicinal Chemistry, 138, 933-949.

- Wang, X., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(7), 105878.

- Schenone, S., et al. (2011). Design, Synthesis, Biological Activity and ADME Properties of Pyrazolo[3,4-d]pyrimidines Active in Hypoxic Human Leukaemia Cells. Molecules, 16(12), 10074-10092.

- Patel, H., et al. (2012). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of Pharmaceutical Sciences and Research, 3(10), 3848-3852.

- Abdel-Maksoud, M. S., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1837-1853.

- Schenone, S., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Molecules, 28(13), 5227.

- Google Patents. AU2005322085B2 - [1H-pyrazolo[3, 4-d]pyrimidin-4-yl]-piperidine or -piperazine compounds as serine-threonine kinase modulators (p70S6K, Atk1 and Atk2) for the treatment of immunological, inflammatory and proliferative diseases.

- Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(1), 2-14.

- Hong, C. I., et al. (1976). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry, 19(4), 555-558.

- Singh, R., et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B, 11(11), 3379-3398.

- Henderson, J. L., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 963-970.

- Singh, S., et al. (2016). Pyrazolo[3,4-d]pyrimidines as novel inhibitors of O-acetyl-L-serine sulfhydrylase of Entamoeba histolytica: an in silico study. Journal of Molecular Modeling, 22(12), 293.

- Reddy, T. S., et al. (2018).

- Ntshele, T. A., et al. (2024). Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4- yl)methyl)

-

Schenone, S., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. National Institutes of Health. Retrieved from [Link]

- Al-Zharani, M., et al. (2022). Pyrazolo[3,4-b]pyridin-3(2H)-one derivatives as a new class of larvicidal agents against Culex quinquefasciatus: A green chemistry approach. Journal of King Saud University - Science, 34(1), 101767.

-

Abdel-Maksoud, M. S., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. National Institutes of Health. Retrieved from [Link]

-

PubChem. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]

-

precisionFDA. 3-(4-PHENOXYPHENYL)-1-(PIPERIDIN-3-YL)-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE, (S)-. Retrieved from [Link]

-

PubChem. Pyrazolo[3,4-d]pyrrolo[1,2-b]pyridazinyl compounds useful as IRAK4 inhibitors - Patent US-12304914-B2. Retrieved from [Link]

-

Pharmaffiliates. (R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]

- Google Patents. 4-AMINOPYRAZOLO[3,4-D]PYRIMIDINYLAZABICYCLO DERIVATIVES AND PHARMACEUTICAL COMPOSITION COMPRISING THE SAME.

-

PubChem. 1-((2-Fluorophenyl)methyl)-1H-pyrazolo(3,4-b)pyridine-3-carboximidamide hydrochloride. Retrieved from [Link]

-

PubChem. (R)-2-(3-(4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H-pyrazolo[3,4-d]-pyrimidin-1-yl)piperidine-1-carbonyl)-4-methyl-4-(4-(oxetan-3-yl)piperazin-1-yl)pent-2-enenitrile. Retrieved from [Link]

-

PubChemLite. 1-(4-chlorobenzyl)-n-(4-fluorophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]

Sources

- 1. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | C5H5N5 | CID 75420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. usiena-air.unisi.it [usiena-air.unisi.it]

- 6. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

Spectroscopic Profile of 3-Pentylthiophene: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic characteristics of 3-Pentylthiophene, a heterocyclic aromatic compound of significant interest in the development of organic electronic materials and pharmaceutical intermediates. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis and practical protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. By explaining the causality behind experimental choices and grounding the discussion in established principles, this guide serves as a valuable resource for the structural elucidation and characterization of this compound and related 3-alkylthiophene derivatives.

Introduction: The Significance of this compound

This compound is a derivative of thiophene, an aromatic five-membered heterocycle containing a sulfur atom. The introduction of a pentyl group at the 3-position of the thiophene ring imparts specific solubility and electronic properties, making it a valuable building block in organic synthesis. Its structural characterization is paramount for ensuring purity, understanding its reactivity, and predicting its behavior in various applications. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure and electronic properties. This guide delves into the expected spectroscopic data for this compound and the methodologies to acquire and interpret it.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous information about the arrangement of atoms and the electronic environment of the thiophene ring and the pentyl side chain.

¹H NMR Spectroscopy of this compound

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the thiophene ring and the pentyl group. The chemical shifts are influenced by the electron-donating nature of the alkyl group and the aromaticity of the thiophene ring.[1]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (Thiophene) | ~7.15 | Doublet of Doublets | J(H2,H5) ≈ 3.0, J(H2,H4) ≈ 1.5 |

| H-5 (Thiophene) | ~6.95 | Doublet of Doublets | J(H5,H2) ≈ 3.0, J(H5,H4) ≈ 5.0 |

| H-4 (Thiophene) | ~6.90 | Doublet of Doublets | J(H4,H5) ≈ 5.0, J(H4,H2) ≈ 1.5 |

| α-CH₂ (Pentyl) | ~2.60 | Triplet | J ≈ 7.5 |

| β-CH₂ (Pentyl) | ~1.60 | Multiplet | - |

| γ, δ-CH₂ (Pentyl) | ~1.35 | Multiplet | - |

| ω-CH₃ (Pentyl) | ~0.90 | Triplet | J ≈ 7.0 |

Causality and Interpretation:

-

Thiophene Protons: The protons on the thiophene ring (H-2, H-4, and H-5) resonate in the aromatic region (typically 6.5-7.5 ppm). The electron-donating pentyl group at the 3-position is expected to cause a slight upfield shift compared to unsubstituted thiophene. The H-2 proton is generally the most deshielded due to its proximity to the sulfur atom. The coupling constants are characteristic of the thiophene ring system.[1]

-

Pentyl Protons: The protons of the pentyl chain show characteristic aliphatic signals. The α-methylene protons are deshielded due to their direct attachment to the aromatic ring. The remaining methylene groups appear as overlapping multiplets, and the terminal methyl group gives a characteristic triplet.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice due to its excellent dissolving power for many organic compounds.[2] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup:

-

Use a spectrometer with a field strength of at least 300 MHz for good signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a 90° pulse and a relaxation delay of 1-2 seconds.

-

Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.[1]

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase the spectrum manually or automatically.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative proton ratios.

-

Visualization of the NMR Data Acquisition Workflow

Caption: Workflow for NMR data acquisition and analysis.

¹³C NMR Spectroscopy of this compound

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, a greater number of scans is typically required compared to ¹H NMR.[2]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (Thiophene) | ~142 |

| C-2 (Thiophene) | ~128 |

| C-5 (Thiophene) | ~125 |

| C-4 (Thiophene) | ~122 |

| α-C (Pentyl) | ~30 |

| β-C (Pentyl) | ~32 |

| γ-C (Pentyl) | ~22 |

| δ-C (Pentyl) | ~31 |

| ω-C (Pentyl) | ~14 |

Causality and Interpretation:

-

Thiophene Carbons: The aromatic carbons of the thiophene ring resonate between 120 and 145 ppm. The C-3 carbon, directly attached to the pentyl group, is expected to be the most downfield due to the substitution effect. The other ring carbons will have distinct chemical shifts reflecting the electronic influence of the pentyl substituent.[1]

-

Pentyl Carbons: The carbons of the pentyl chain appear in the aliphatic region of the spectrum (10-40 ppm). The chemical shifts can be assigned based on established empirical rules and comparison with similar alkyl-substituted aromatic compounds.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is often required for ¹³C NMR.

-

Instrument Setup:

-

Tune the probe for ¹³C frequency.

-

Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

-

-

Data Acquisition:

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

A larger number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.[2]

-

-

Data Processing: The processing steps are similar to those for ¹H NMR.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to the vibrations of the thiophene ring and the alkyl C-H bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3100 | Aromatic C-H Stretch (Thiophene) | Medium |

| 2955-2850 | Aliphatic C-H Stretch (Pentyl) | Strong |

| ~1540, ~1450 | C=C Aromatic Ring Stretch | Medium |

| ~1465, ~1375 | CH₂ and CH₃ Bending | Medium |

| ~840, ~700 | C-H Out-of-plane Bending (Thiophene) | Strong |

| ~700-600 | C-S Stretch | Weak to Medium |

Causality and Interpretation:

-

Aromatic C-H Stretch: The stretching vibration of the C-H bonds on the thiophene ring typically appears just above 3000 cm⁻¹.[3]

-

Aliphatic C-H Stretch: The strong absorptions in the 2850-2960 cm⁻¹ region are characteristic of the symmetric and asymmetric stretching of the C-H bonds in the pentyl chain.[4]

-

Thiophene Ring Vibrations: The stretching of the C=C bonds within the aromatic ring gives rise to absorptions in the 1400-1600 cm⁻¹ region.[3] The C-H out-of-plane bending vibrations are particularly useful for determining the substitution pattern of the thiophene ring.[5]

-

C-S Stretch: The C-S stretching vibration is often weak and can be difficult to assign definitively.[6]

Experimental Protocol: Acquiring an FTIR Spectrum

-

Sample Preparation (Neat Liquid):

-

Place a small drop of liquid this compound onto a salt plate (e.g., KBr or NaCl).

-

Place a second salt plate on top to create a thin film.[7]

-

-

Instrument Setup:

-

Record a background spectrum of the empty sample compartment.

-

-

Data Acquisition:

-

Place the sample in the spectrometer and acquire the spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Visualization of the IR Spectroscopy Workflow

Caption: Workflow for FTIR data acquisition and analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption spectrum is dominated by π → π* transitions within the conjugated thiophene ring.

Table 4: Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λ_max (nm) | Electronic Transition |

| Hexane/Ethanol | ~235-245 | π → π* |

Causality and Interpretation:

-

The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation. The alkyl substituent has a relatively small effect on the λ_max compared to more strongly electron-donating or withdrawing groups.

-

Solvatochromism: The polarity of the solvent can influence the λ_max. A shift to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift) can occur depending on the relative stabilization of the ground and excited states by the solvent.[8][9] For nonpolar compounds like this compound, this effect is generally modest.

Experimental Protocol: Acquiring a UV-Vis Spectrum

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile). The concentration should be chosen to give an absorbance in the range of 0.1 to 1.0.

-

-

Instrument Setup:

-

Use a dual-beam spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

-

Data Acquisition:

-

Record a baseline with the solvent-filled cuvette in both beams.

-

Place the sample cuvette in the sample beam and acquire the spectrum over the desired wavelength range (e.g., 200-400 nm).

-

-

Data Processing: The spectrum is typically plotted as absorbance versus wavelength. The λ_max and the corresponding molar absorptivity (ε) can be determined.

Visualization of the UV-Vis Spectroscopy Logical Relationships

Caption: Logical relationships in UV-Vis spectroscopy of this compound.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and UV-Vis techniques provides a complete picture of its molecular structure and electronic properties. This guide has outlined the expected spectral data based on the principles of spectroscopy and data from analogous compounds. The detailed experimental protocols and the rationale behind the interpretation of the spectra offer a solid foundation for researchers working with this and other 3-alkylthiophene derivatives. Adherence to these methodologies will ensure the acquisition of high-quality, reproducible data, which is essential for advancing research in materials science and drug development.

References

-

The Infrared Absorption Spectra of Thiophene Derivatives. [Link]

-

FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. - ResearchGate. [Link]

-

Supplementary Information. [Link]

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. - IOSR Journal. [Link]

-

UV-Visible absorption spectra of 3 in DMF, DMSO, THF, and CH 2 Cl 2 . - ResearchGate. [Link]

-

Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. [Link]

-

FTIR spectra of (a) the Thiophene monomer, (b) TA-salt monomer, and (c) PThTA nanoparticle. … - ResearchGate. [Link]

-

NMR Chemical Shifts. [Link]

-

Solvent Effects on the UV-visible Absorption Spectra of some New Thienylazo-thiazole and Thienylazo-thiophene Dyes | Request PDF - ResearchGate. [Link]

-

FTIR spectra of the P3HT products in the range of 1300 to 1600 cm⁻¹. - ResearchGate. [Link]

-

Synthesis and Characterization of the Novel Thiophene Derivatives - ResearchGate. [Link]

-

Solvent effects on the UV-visible absorption spectra of some new thienylazo-thiazole and thienylazo-thiophene dyes - Semantic Scholar. [Link]

-

Effect of alkyl side-chain length and solvent on the luminescent characteristics of poly(3- n-alkylthiophene) - ResearchGate. [Link]

-

Part 11: Solvent Effects in the UV Visible Spectroscopy - YouTube. [Link]

-

The measured characteristic FTIR spectrum of pristine P3HT at various frequencies. - ResearchGate. [Link]

-

FTIR Spectrum. [Link]

-

This compound | C9H14S | CID 15345429 - PubChem - NIH. [Link]

-

NMR - Interpretation - Chemistry LibreTexts. [Link]

-

How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. [Link]

-

NMR Spectroscopy - YouTube. [Link]

-

UV–Vis spectra of P3HT (S1, S2, and S3) in chloroform - ResearchGate. [Link]

-

Interpreting NMR Spectra 1 - YouTube. [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 6. iosrjournals.org [iosrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. m.youtube.com [m.youtube.com]

The Solubility of 3-Pentylthiophene in Organic Solvents: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of a Versatile Heterocycle

In the realm of organic electronics and medicinal chemistry, 3-Pentylthiophene stands out as a pivotal building block. Its unique molecular architecture, characterized by a sulfur-containing aromatic thiophene ring and a nonpolar pentyl side chain, bestows upon it a fascinating and often challenging solubility profile.[1] A deep understanding of its behavior in various organic solvents is not merely an academic exercise; it is a critical prerequisite for successful synthesis, purification, formulation, and ultimately, the translation of this promising molecule into tangible applications. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to master the solubility of this compound. We will delve into the theoretical underpinnings of its solubility, present available data, provide a robust experimental protocol for its determination, and explore predictive models that can guide solvent selection.

Physicochemical Portrait of this compound

A molecule's solubility is intrinsically linked to its physical and chemical properties. This compound is a colorless to light yellow liquid at room temperature.[1][2] Its lipophilic nature is underscored by its insolubility in water and an estimated XlogP3 value of 4.4, indicating a strong preference for non-polar environments.[1][2][3] Key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C9H14S | [3][4] |

| Molecular Weight | 154.27 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 204-212 °C | [1][2] |

| Density | ~0.95-0.99 g/cm³ | [1] |

| Water Solubility | Insoluble | [1] |

| XlogP3 (estimated) | 4.4 | [2][3] |

The "Like Dissolves Like" Principle in Action: Understanding the Driving Forces of Solubility

The age-old adage "like dissolves like" provides a fundamental framework for predicting solubility.[5][6] This principle is rooted in the nature of intermolecular forces between the solute (this compound) and the solvent molecules. The dissolution process is energetically favored when the new interactions formed between the solute and solvent are comparable to or stronger than the forces within the pure solute and pure solvent.

The this compound molecule possesses a dual character. The thiophene ring, with its delocalized π-electrons and the heteroatom sulfur, contributes a degree of aromaticity and weak polarity. In contrast, the five-carbon pentyl chain is distinctly nonpolar and hydrophobic.[1] Consequently, its solubility is a delicate balance between these two competing features.

-

Van der Waals Forces : These are the primary intermolecular forces at play for the nonpolar pentyl chain. Nonpolar solvents like hexane and toluene, which also interact primarily through van der Waals forces, are generally good solvents for this compound.

-

Dipole-Dipole Interactions : The thiophene ring introduces a weak dipole moment. Polar aprotic solvents such as acetone and ethyl acetate can engage in dipole-dipole interactions with the thiophene ring, contributing to solubility.

-

Hydrogen Bonding : this compound itself is not a hydrogen bond donor. Therefore, its solubility in protic solvents like ethanol is not driven by hydrogen bonding with the solute but rather by a combination of van der Waals and dipole-dipole interactions.

The interplay of these forces dictates that this compound will exhibit favorable solubility in a range of common organic solvents, particularly those with low to moderate polarity.[1][7]

Solubility Profile of this compound: A Qualitative Overview

| Solvent | Polarity | Expected Solubility | Rationale |

| Hexane | Nonpolar | Soluble | Favorable van der Waals interactions with the pentyl chain. |

| Toluene | Nonpolar (Aromatic) | Soluble | "Like dissolves like" principle; both are aromatic.[1] |

| Diethyl Ether | Slightly Polar | Soluble | Good balance of nonpolar and polar characteristics.[7] |

| Dichloromethane | Polar Aprotic | Soluble | Can interact with the weak dipole of the thiophene ring.[1] |

| Acetone | Polar Aprotic | Soluble | Dipole-dipole interactions with the thiophene ring.[1] |

| Ethanol | Polar Protic | Soluble | Can accommodate both polar and nonpolar moieties.[7] |

| Methanol | Polar Protic | Sparingly Soluble | Higher polarity compared to ethanol may be less favorable. |

| Water | Highly Polar | Insoluble | The large nonpolar pentyl chain dominates.[1] |

A Self-Validating Protocol for the Experimental Determination of Solubility

For applications demanding precise knowledge of solubility, the shake-flask method is a well-established and reliable technique.[8][9][10] The following protocol is designed to be self-validating by ensuring that equilibrium is reached and that the measurements are accurate and reproducible.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE, with a pore size of 0.22 or 0.45 µm)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Methodology

-

Preparation of a Saturated Solution :

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial for ensuring saturation.

-

Prepare at least three replicate samples for each solvent.

-

-

Equilibration :

-

Place the sealed vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A typical timeframe is 24 to 72 hours. To validate that equilibrium has been achieved, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. The solubility value should remain constant once equilibrium is reached.

-

-

Phase Separation :

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Dilution :

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a chemically inert syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining microscopic particles.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification :

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation and Reporting :

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L, and report the temperature at which the measurement was performed.

-

Experimental Workflow Diagram

Caption: A generalized workflow for determining the equilibrium solubility of this compound using the shake-flask method.

Predictive Approaches: Hansen Solubility Parameters (HSP)

For rapid screening of potential solvents, predictive models can be invaluable. Hansen Solubility Parameters (HSP) offer a powerful framework for predicting the solubility of a solute in a given solvent.[11][12][13] The underlying principle is that "like dissolves like," where "like" is defined by three parameters:

-

δD (Dispersion) : Represents the energy from van der Waals forces.

-

δP (Polar) : Represents the energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding) : Represents the energy from hydrogen bonds.

Each molecule (both solute and solvent) can be described by a point in a three-dimensional "Hansen space" defined by these three parameters.[12] The closer two points are in this space, the more likely the substances are to be soluble in each other. The distance between the solute and solvent in Hansen space (Ra) can be calculated, and if it is less than the interaction radius (R0) of the solute, solubility is predicted.[11][14] This relationship is often expressed as the Relative Energy Difference (RED), where RED = Ra/R0. A RED value less than 1 indicates likely solubility.[11]

Conclusion: A Practical Framework for Solubility Success

The solubility of this compound in organic solvents is a multifaceted property governed by its unique molecular structure. While it exhibits broad solubility in many common organic solvents, precise quantitative data is often required for process optimization and formulation development. This guide has provided a theoretical framework for understanding its solubility, a qualitative overview of its behavior in various solvents, and a robust, self-validating experimental protocol for its accurate determination. By combining theoretical understanding with rigorous experimental practice, researchers can confidently navigate the solubility landscape of this compound and unlock its full potential in their scientific endeavors.

References

-

Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

-

3-N-Pentylthiophene Manufacturer China | Properties, Safety, Applications, Supplier Price & Quality – Expert Chemical Information. Quinoline. Available at: [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Available at: [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems. Available at: [Link]

-

Atomistic Investigation of the Solubility of 3-Alkylthiophene Polymers in Tetrahydrofuran Solvent. Macromolecules - ACS Publications. Available at: [Link]

-

Predictions (Many Physical Properties are Correlated with HSP). Pirika. Available at: [Link]

-

3-pentyl thiophene, 102871-31-8. The Good Scents Company. Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. University of Colorado Boulder. Available at: [Link]

-

Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. PubMed. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Faculty Website. Available at: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Missouri-St. Louis. Available at: [Link]

-

This compound | C9H14S | CID 15345429. PubChem - NIH. Available at: [Link]

-

HSP Basics | Practical Solubility Science. Prof Steven Abbott. Available at: [Link]

-

Solubility of organic compounds (video). Khan Academy. Available at: [Link]

-

Solubility of Organic Compounds. University of Toronto. Available at: [Link]

-

Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). NIH. Available at: [Link]

-

This compound (C9H14S). PubChemLite. Available at: [Link]

-

Thiophene,3-pentyl-. ChemBK. Available at: [Link]

-

Hansen Solubility Parameter (HSP). YouTube. Available at: [Link]

-

Hansen solubility parameter. Wikipedia. Available at: [Link]

-

Solubility characteristics of poly(3-hexylthiophene). ResearchGate. Available at: [Link]

-

Can anybody let me know Hansen solubility parameter of Polythiophene?. ResearchGate. Available at: [Link]

-

Hansen Solubility Parameters. Hansen Solubility. Available at: [Link]

-

The Hansen solubility parameters of the four solvents and P3HT at room.... ResearchGate. Available at: [Link]

-

Thiophene, 3-ethyl-. the NIST WebBook. Available at: [Link]

-

(PDF) Influence of solvent used on oxidative polymerization of Poly(3-hexylthiophene) in their chemical properties. ResearchGate. Available at: [Link]

Sources

- 1. 3-N-Pentylthiophene Manufacturer China | Properties, Safety, Applications, Supplier Price & Quality – Expert Chemical Information [quinoline-thiophene.com]

- 2. 3-pentyl thiophene, 102871-31-8 [thegoodscentscompany.com]

- 3. PubChemLite - this compound (C9H14S) [pubchemlite.lcsb.uni.lu]

- 4. This compound | C9H14S | CID 15345429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chem.ws [chem.ws]

- 7. chembk.com [chembk.com]

- 8. enamine.net [enamine.net]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. bioassaysys.com [bioassaysys.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 13. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 14. youtube.com [youtube.com]

An In-Depth Technical Guide to the Electronic Properties of 3-Pentylthiophene Monomer

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of the 3-Pentylthiophene monomer, a foundational building block for a significant class of conducting polymers. While much of the existing literature focuses on the polymeric form, poly(this compound), understanding the fundamental electronic characteristics of the monomer is paramount for the rational design and synthesis of novel organic electronic materials and for potential applications in drug development where thiophene moieties are of interest. This document synthesizes theoretical insights with established experimental protocols to offer a holistic view of the monomer's electronic structure, including its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and its optical bandgap. Detailed methodologies for synthesis, electrochemical analysis, and spectroscopic characterization are presented, alongside computational modeling workflows, to provide a robust framework for researchers in the field.

Introduction: The Significance of this compound

This compound is an alkylated derivative of thiophene, a five-membered aromatic heterocycle containing a sulfur atom. The introduction of the pentyl group at the 3-position of the thiophene ring imparts several crucial properties, most notably enhanced solubility in organic solvents. This processability is a key advantage for its subsequent polymerization and the fabrication of organic electronic devices. While the monomer itself is a colorless to light yellow liquid, its true potential is realized when it serves as the precursor to poly(this compound) (P3PT), a polymer semiconductor with applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1]

The electronic properties of the resulting polymer are intrinsically linked to the electronic structure of the constituent monomer units. Therefore, a thorough characterization of the this compound monomer is essential for predicting and tuning the performance of the corresponding polymer. This guide will delve into the synthesis of this key monomer and the experimental and computational techniques used to elucidate its core electronic properties.

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be achieved through various established organometallic coupling reactions. A common and effective route involves the Kumada or Suzuki coupling of a Grignard reagent or a boronic acid derivative with a halogenated thiophene. A generalized, reliable protocol is outlined below.

Experimental Protocol: Synthesis via Grignard Coupling

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

3-Bromothiophene

-

Magnesium turnings

-

1-Bromopentane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (as an initiator)

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) (as a catalyst)

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromopentane in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. Reflux the mixture until most of the magnesium has reacted to form pentylmagnesium bromide.

-

Coupling Reaction: To the freshly prepared Grignard reagent, add a catalytic amount of Ni(dppp)Cl₂. Slowly add a solution of 3-bromothiophene in anhydrous diethyl ether from the dropping funnel. The reaction mixture is typically refluxed for several hours to ensure complete reaction.

-

Work-up: After cooling to room temperature, the reaction is quenched by the slow addition of a dilute HCl solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.

-

Nickel Catalyst: The nickel catalyst is crucial for facilitating the cross-coupling reaction between the Grignard reagent and the aryl halide (3-bromothiophene).

-

Acidic Quench: The addition of dilute HCl serves to protonate any remaining Grignard reagent and to dissolve the magnesium salts formed during the reaction, aiding in the separation of the organic and aqueous layers.

Electronic Structure: HOMO, LUMO, and Bandgap

The electronic properties of this compound are primarily defined by the energy levels of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals is the HOMO-LUMO gap, which is a critical parameter that dictates the material's optical and electronic behavior.

Experimental Determination of Electronic Properties

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of a molecule. By measuring the oxidation and reduction potentials, we can estimate the HOMO and LUMO energy levels, respectively.[2]

Experimental Protocol for Cyclic Voltammetry:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆). The concentration of the monomer should be in the millimolar range.

-

Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).[3]

-

Internal Standard: Ferrocene is often added as an internal standard. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential and is used to calibrate the measured potentials against the vacuum level.[1]

-

Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The scan is reversed to complete the cycle.

-

Data Analysis: The onset potentials of the first oxidation (Eoxonset) and reduction (Eredonset) peaks are determined from the voltammogram. The HOMO and LUMO energy levels can then be estimated using the following empirical equations[1][4]:

-

EHOMO (eV) = -[Eoxonset - E1/2(Fc/Fc⁺) + 4.8]

-

ELUMO (eV) = -[Eredonset - E1/2(Fc/Fc⁺) + 4.8]

Note: The value of 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level and can vary slightly depending on the experimental conditions and reference source.[1]

-

Workflow for HOMO/LUMO Determination via CV:

Caption: Workflow for determining the optical bandgap using UV-Visible spectroscopy.

Computational Modeling of Electronic Properties

Density Functional Theory (DFT) is a powerful computational method for predicting the electronic structure of molecules. DFT calculations can provide accurate estimations of HOMO and LUMO energy levels and the HOMO-LUMO gap. [5] Computational Protocol using DFT:

-

Geometry Optimization: The first step is to obtain the optimized ground-state geometry of the this compound molecule. This is typically performed using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d)).

-